Benzyl methyl ether
Overview
Description
Benzyl methyl ether, also known as (methoxymethyl)benzene, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a pleasant odor and is used in various chemical applications. The structure of this compound consists of a benzene ring attached to a methoxy group (–OCH3).
Mechanism of Action
Target of Action
Benzyl methyl ether is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it interacts with other organic compounds to form new substances .
Mode of Action
The compound can react with N-bromosuccinimide to form α-bromothis compound, which undergoes degradation to form benzaldehyde . In the Williamson Ether Synthesis, it can proceed by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .
Biochemical Pathways
This compound doesn’t directly participate in any known biochemical pathways. It’s used in the synthesis of organic hyper-cross-linked polymers , which can have various applications in different fields.
Result of Action
The primary result of this compound’s action is the formation of new organic compounds. For example, it can react with N-bromosuccinimide to form α-bromothis compound, which then degrades to form benzaldehyde .
Biochemical Analysis
Biochemical Properties
Benzyl methyl ether plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as etherification and oxidation. For instance, this compound can react with N-bromosuccinimide to form α-bromothis compound, which further degrades to benzaldehyde . This interaction highlights its role in oxidation reactions, where it serves as a substrate for enzyme-catalyzed transformations.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is observed through its ability to modulate enzyme activity and protein interactions. For example, this compound’s interaction with specific enzymes can alter metabolic pathways, leading to changes in cellular energy production and biosynthesis . Additionally, its effects on gene expression can result in the upregulation or downregulation of target genes, influencing cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. Its binding to enzyme active sites can either block substrate access or enhance catalytic activity, thereby modulating biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors or signaling molecules, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause cumulative effects on cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects observed in animal studies indicate that there is a dosage-dependent response, with higher concentrations leading to more pronounced toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One of the primary metabolic pathways involves its oxidation to benzaldehyde, mediated by enzymes such as cytochrome P450 . This pathway highlights the role of this compound in oxidative metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its bioavailability and activity . The transport and distribution of this compound are crucial for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and function . Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methyl ether can be synthesized through several methods. One common method involves the reaction of benzaldehyde dimethyl acetal with trimethylsilane in the presence of trimethylsilyl triflate . Another method is the Williamson ether synthesis, where benzyl alcohol reacts with methyl iodide in the presence of a strong base like sodium hydride .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzyl chloride with sodium methoxide. This method is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzyl methyl ether undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde.
Substitution: It reacts with N-bromosuccinimide to form α-bromothis compound, which can further degrade to benzaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: N-bromosuccinimide (NBS) is commonly used for bromination reactions.
Major Products:
Oxidation: Benzaldehyde.
Substitution: α-Bromothis compound.
Scientific Research Applications
Benzyl methyl ether has various applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is used in the preparation of pharmaceuticals.
Industry: It is employed in the production of perfumes and flavoring agents
Comparison with Similar Compounds
Benzyl ethyl ether: Similar structure but with an ethyl group instead of a methyl group.
Benzyl propyl ether: Contains a propyl group instead of a methyl group.
Anisole (methoxybenzene): Similar structure but with a methoxy group directly attached to the benzene ring.
Uniqueness: Benzyl methyl ether is unique due to its specific reactivity and the ease with which it can be synthesized. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
methoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZBCPTCWJTAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060227 | |
Record name | Benzyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-86-3 | |
Record name | Benzyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYL METHYL ETHER | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8058 | |
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Record name | Benzene, (methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060227 | |
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Record name | Benzyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.915 | |
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Record name | BENZYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F22RLS78BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzyl methyl ether?
A1: this compound has the molecular formula C8H10O and a molecular weight of 122.16 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Several spectroscopic techniques can be used, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ]
Q3: How does the choice of solvent influence the reactivity of this compound?
A3: The rate of decomposition of tert-butyl peroxide in this compound is solvent-dependent. Aromatic and halogenated solvents tend to increase the rate of induced decomposition. [] Additionally, the apparent twofold barrier to rotation about the C-O bond in this compound is solvent-dependent, ranging from a vanishing value in CS2 solution to as much as 4.6 kJ/mol for 3,5-dichlorobenzyl isopropyl ether in acetone-d6 solution. []
Q4: Does this compound undergo any specific reactions under UV irradiation?
A4: Yes, UV irradiation of this compound can lead to the generation of benzyl radicals, which can initiate polymerization reactions. [] This process is particularly relevant in the photocrosslinking of polymers containing this compound moieties.
Q5: Can this compound be used as a starting material in cross-coupling reactions?
A5: Yes, this compound can act as an alternative to aryl halides in nickel-catalyzed cross-coupling reactions with organoboron reagents. Using a catalyst system like Ni(cod)2 in conjunction with 1,3-dicyclohexylimidazol-2-ylidene allows for this transformation. []
Q6: How does this compound react in the presence of strong oxidizing agents?
A6: this compound can be oxidized by strong oxidizing agents like N-bromosuccinimide (NBS). By controlling the reaction conditions, such as the amount of NBS and the temperature, either aromatic aldehydes or aromatic methyl esters can be selectively obtained. []
Q7: What computational methods have been used to study the conformational stability of this compound?
A7: Quantum chemical calculations, including density functional theory (DFT), have been employed to investigate the conformational stability of this compound. These calculations have revealed the coexistence of three conformers with different CCOC dihedral angles and side-chain orientations. []
Q8: Have there been any studies using molecular dynamics simulations to understand the behavior of this compound?
A8: Yes, molecular dynamics simulations have been used in conjunction with NMR data to determine the torsional behavior of the CH2 group in this compound. These analyses provide information on the torsional potentials and angular density functions of the molecule. []
Q9: How do substituents on the aromatic ring of this compound affect its reactivity?
A9: Substituents on the aromatic ring can significantly impact the reactivity of this compound. For instance, electron-withdrawing groups like -NO2 and -Cl can increase the reactivity of the ether towards oxidation. [] This effect is evident in the oxidative O-dealkylation of substituted benzyl methyl ethers by iodosylbenzene catalyzed by Mn(III) porphyrins.
Q10: How does the size of the alkyl group in benzyl alkyl ethers affect the rotational barrier around the C-O bond?
A10: The apparent twofold barrier to rotation around the C-O bond in benzyl alkyl ethers is dependent on the size of the alkyl group. As the alkyl group becomes bulkier, the rotational barrier increases. [] This trend is observed in a study of this compound, benzyl ethyl ether, benzyl isopropyl ether, and benzyl tert-butyl ether.
Q11: Are there specific challenges in formulating this compound due to its stability?
A11: While this compound itself is relatively stable, some of its derivatives, like the O-bound ether complex with tungsten, can be unstable in solution. [] The choice of counterion can influence the stability of these complexes, with the BAr4- counterion (Ar
= 3, 5-bis(trifluoromethyl)phenyl) leading to enhanced stability.
Q12: What technique is commonly used to analyze the products of reactions involving this compound?
A14: Gas chromatography (GC) is commonly employed to analyze the products of reactions involving this compound. This technique helps identify and quantify the different compounds formed during the reaction. []
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